![molecular formula C15H19Cl2N3OS B14408285 5-[6-(3,4-Dichlorophenoxy)hexyl]-N-methyl-1,3,4-thiadiazol-2-amine CAS No. 87431-58-1](/img/structure/B14408285.png)
5-[6-(3,4-Dichlorophenoxy)hexyl]-N-methyl-1,3,4-thiadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[6-(3,4-Dichlorophenoxy)hexyl]-N-methyl-1,3,4-thiadiazol-2-amine is a synthetic organic compound that belongs to the class of thiadiazoles This compound is characterized by the presence of a thiadiazole ring, a dichlorophenoxy group, and a hexyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[6-(3,4-Dichlorophenoxy)hexyl]-N-methyl-1,3,4-thiadiazol-2-amine typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 3,4-Dichlorophenol: This can be achieved through the chlorination of phenol.
Formation of 3,4-Dichlorophenoxyhexyl Bromide: Reacting 3,4-dichlorophenol with hexyl bromide in the presence of a base such as potassium carbonate.
Synthesis of Thiadiazole Intermediate: The thiadiazole ring is formed by reacting thiosemicarbazide with an appropriate carboxylic acid derivative.
Final Coupling Reaction: The thiadiazole intermediate is then coupled with 3,4-dichlorophenoxyhexyl bromide under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-[6-(3,4-Dichlorophenoxy)hexyl]-N-methyl-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-[6-(3,4-Dichlorophenoxy)hexyl]-N-methyl-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological pathways.
Interacting with Receptors: Modulating receptor activity, leading to changes in cellular signaling.
Disrupting Cellular Processes: Affecting processes such as cell division, apoptosis, or metabolism.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic Acid (2,4-D): A widely used herbicide with a similar phenoxy structure.
Dichlorprop: Another chlorophenoxy herbicide used to control broadleaf weeds.
Hexylresorcinol: A compound with antiseptic and anesthetic properties, structurally related due to the presence of a hexyl chain and phenolic group.
Uniqueness
5-[6-(3,4-Dichlorophenoxy)hexyl]-N-methyl-1,3,4-thiadiazol-2-amine is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
87431-58-1 |
|---|---|
Molecular Formula |
C15H19Cl2N3OS |
Molecular Weight |
360.3 g/mol |
IUPAC Name |
5-[6-(3,4-dichlorophenoxy)hexyl]-N-methyl-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C15H19Cl2N3OS/c1-18-15-20-19-14(22-15)6-4-2-3-5-9-21-11-7-8-12(16)13(17)10-11/h7-8,10H,2-6,9H2,1H3,(H,18,20) |
InChI Key |
AEJOCSOTJQZBCT-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NN=C(S1)CCCCCCOC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


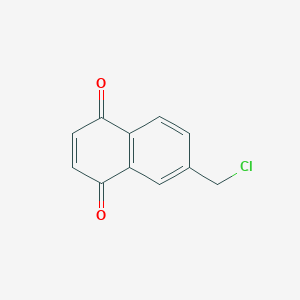
![2-Chloro-1-({[1-(hydroxyimino)-2-methyl-1-phenylpropan-2-yl]amino}oxy)ethan-1-one](/img/structure/B14408227.png)
![3-{[4-(Dimethylamino)phenyl]methylidene}-2-benzofuran-1(3H)-one](/img/structure/B14408228.png)
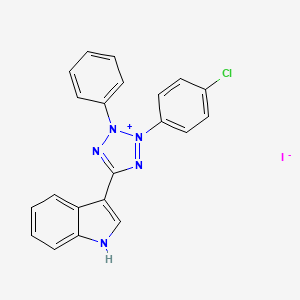
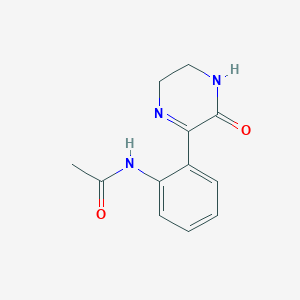
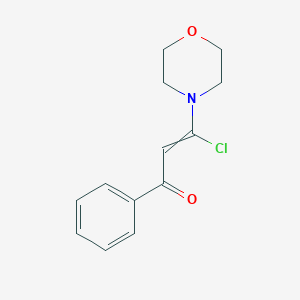



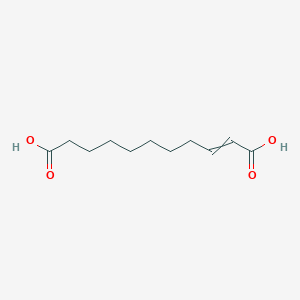
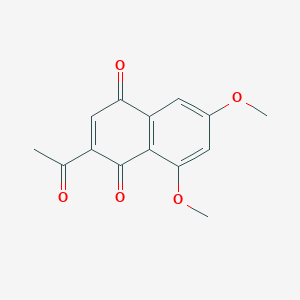
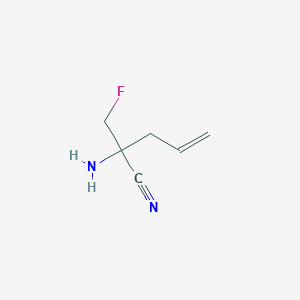
![anti-Tricyclo[7.1.0.0]decane](/img/structure/B14408288.png)
![4-[2-(4-Chlorophenyl)-2-oxoethyl]azetidin-2-one](/img/structure/B14408291.png)
